[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Description
[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (CAS 49779-99-9) is a thiazole derivative featuring a 4-chlorophenyl group at position 4, a methylamino substituent at position 2, and an acetic acid moiety at position 4. This compound shares structural similarities with pyrimidine hydrazones () and other thiazole-acetic acid derivatives, which are known for antimicrobial, anticancer, and CNS-modulating activities.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-14-12-15-11(9(18-12)6-10(16)17)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEOENHXLJXIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Acylation: The acetic acid moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-phenyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer potential of thiazole derivatives, including [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid. Research indicates that compounds with thiazole moieties exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results against human glioblastoma and melanoma cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
A specific study highlighted the synthesis of N-acylated thiazoles that demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with some compounds exhibiting apoptosis-inducing capabilities . This suggests that the thiazole structure may enhance the efficacy of anticancer agents.
Antimicrobial Properties
Thiazoles are known for their antimicrobial activities. Compounds similar to this compound have been investigated for their effectiveness against a range of bacterial strains. For example, certain thiazole derivatives have shown high potency against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating superior activity compared to established antibiotics like streptomycin .
The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been associated with enhanced antibacterial activity, suggesting that structural modifications can be pivotal in developing effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of thiazole derivatives indicate that specific substitutions on the thiazole ring significantly influence biological activity. For instance:
- Chlorine Substitution : The incorporation of chlorine at specific positions enhances both anticancer and antimicrobial efficacy.
- Amino Group Presence : Compounds featuring amino groups at the 2-position of the thiazole ring often exhibit improved activity against cancer cell lines and bacteria .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Evren et al., 2019 | Anticancer Activity | Novel thiazole derivatives showed significant cytotoxicity against A549 cells with IC50 values <100 µM. |
| Sayed et al., 2020 | Antimicrobial Properties | Thiazole derivatives demonstrated MIC values as low as 6.25 µg/mL against various pathogens. |
| Mohamed & Ramadan, 2020 | Anticancer Activity | Phenylthiazole derivatives exhibited remarkable activity against colon carcinoma HCT-15 cells. |
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among thiazole-acetic acid derivatives influence their physicochemical and biological properties. Below is a comparative analysis of select analogs:
Physicochemical Properties
Biological Activity
The compound [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (CAS Number: 751427-39-1) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Molecular Structure
- Molecular Formula : C₁₂H₁₁ClN₂O₂S
- Molecular Weight : 282.75 g/mol
- CAS Number : 751427-39-1
Structural Representation
The compound features a thiazole ring substituted with a chloro and methylamino group, contributing to its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | HepG2 (Liver Cancer) | 1.61 ± 1.92 |
| Compound 10 | A431 (Skin Cancer) | 1.98 ± 1.22 |
These results suggest that the presence of the thiazole moiety is crucial for cytotoxic activity against cancer cells .
Anticonvulsant Activity
The compound has also shown promise as an anticonvulsant agent. A study demonstrated that thiazole derivatives with para-halogen substitutions exhibited significant anticonvulsant effects, with effective doses lower than standard medications like ethosuximide .
The proposed mechanism for the anticancer activity of thiazole derivatives involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, the inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, leading to reduced inflammatory responses associated with tumor growth .
Synthesis and Evaluation
A detailed synthesis pathway for this compound involves several steps, including condensation reactions and cyclization processes using various reagents such as dimethyl acetylenedicarboxylate . The synthesized compounds were evaluated for their biological activities through in vitro assays.
Structure-Activity Relationship (SAR)
The SAR studies highlight that substituents on the phenyl ring significantly influence the biological activity of thiazole derivatives. Electron-withdrawing groups like chlorine enhance the anticancer efficacy by stabilizing the molecular structure and improving interactions with target proteins .
Q & A
Q. What synthetic methodologies are optimal for preparing [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid and its derivatives?
The synthesis typically involves coupling reactions between substituted thiazole precursors and acetic acid derivatives. For example:
- Step 1 : React 4-(4-chlorophenyl)-2-methylaminothiazole with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C to form intermediates .
- Step 2 : Catalytic hydrogenation (e.g., using H₂/Pd-C) or hydrolysis under acidic conditions to remove protecting groups and yield the final acetic acid derivative .
- Key optimization : Control reaction temperature and stoichiometry to minimize side products like over-acylated species .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography : Resolve crystal structures to confirm substituent positions, as demonstrated for analogous thiazole derivatives (e.g., (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone) .
- Chromatography : Use HPLC-DAD with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to assess purity .
- Spectroscopy : Combine ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methylamino protons) and IR (e.g., 1700–1750 cm⁻¹ for carboxylic acid C=O) .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina and Multiwfn predict the bioactivity of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., cyclooxygenase-2 or kinases). Optimize parameters:
- Electronic properties : Calculate Fukui indices via Multiwfn to identify nucleophilic/electrophilic regions, correlating with reactive sites for drug-target interactions .
- Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictions between in silico predictions and in vitro bioactivity data?
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Derivatization : Synthesize prodrugs (e.g., ethyl ester derivatives) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Salt formation : Improve solubility via potassium or sodium salts of the acetic acid moiety, as shown for structurally related triazole-thioacetates .
- SAR analysis : Modify the 4-chlorophenyl group to fluorophenyl or methoxyphenyl and compare logP/bioactivity trends .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Problem : Overlapping NMR signals for thiazole ring protons and methylamino groups.
- Solution :
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
